molecular formula C11H20BrNO3 B13486148 tert-butyl (2R,4R)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate

tert-butyl (2R,4R)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate

Cat. No.: B13486148
M. Wt: 294.19 g/mol
InChI Key: UNPUQNHSRNDJSV-RKDXNWHRSA-N
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Description

tert-Butyl (2R,4R)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a bromomethyl group and a methoxy group The tert-butyl ester group is attached to the nitrogen atom of the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,4R)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate typically involves multiple steps. One common approach is to start with a pyrrolidine derivative, which undergoes bromination to introduce the bromomethyl group. The methoxy group can be introduced via a methylation reaction. Finally, the tert-butyl ester group is attached through esterification.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2R,4R)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromomethyl and methoxy groups.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction reactions.

    Hydrolysis Conditions: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for ester hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolidine derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

tert-Butyl (2R,4R)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological assays.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2R,4R)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites in proteins or other biomolecules. The methoxy and ester groups can influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (2S,4S)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate: A stereoisomer with different spatial arrangement of atoms.

    tert-Butyl (2R,4R)-2-(chloromethyl)-4-methoxypyrrolidine-1-carboxylate: Similar structure with a chlorine atom instead of bromine.

    tert-Butyl (2R,4R)-2-(bromomethyl)-4-hydroxypyrrolidine-1-carboxylate: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness

tert-Butyl (2R,4R)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry

Properties

Molecular Formula

C11H20BrNO3

Molecular Weight

294.19 g/mol

IUPAC Name

tert-butyl (2R,4R)-2-(bromomethyl)-4-methoxypyrrolidine-1-carboxylate

InChI

InChI=1S/C11H20BrNO3/c1-11(2,3)16-10(14)13-7-9(15-4)5-8(13)6-12/h8-9H,5-7H2,1-4H3/t8-,9-/m1/s1

InChI Key

UNPUQNHSRNDJSV-RKDXNWHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@@H]1CBr)OC

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1CBr)OC

Origin of Product

United States

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